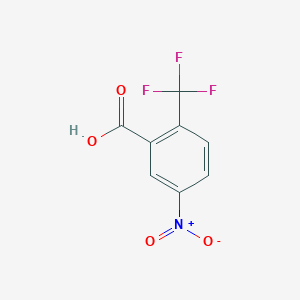

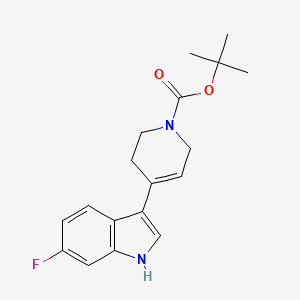

2-(3-Hydroxypiperidin-1-yl)propanoic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cosmetic and Therapeutic Formulations

Hydroxy acids (HAs) like 2-(3-Hydroxypiperidin-1-yl)propanoic acid are widely used in cosmetic and therapeutic formulations for their beneficial effects on the skin. These compounds are employed in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. However, while their cosmetic and clinical effects are well-documented, the biological mechanisms of their action, especially concerning prolonged use on sun-exposed skin, require further clarification. The influence of cosmetic vehicles in the effectiveness of these treatments is also a significant factor (Kornhauser, Coelho, & Hearing, 2010).

Biotechnological Routes from Biomass

2-(3-Hydroxypiperidin-1-yl)propanoic acid is part of the hydroxycarboxylic acid family, with lactic acid being the most prominent member. Lactic acid and its derivatives, including 2-(3-Hydroxypiperidin-1-yl)propanoic acid, are produced via the fermentation of sugars present in biomass. These compounds are not only crucial for synthesizing biodegradable polymers but also serve as feedstock for green chemistry, yielding valuable chemicals like pyruvic acid, acrylic acid, and lactate ester through both chemical and biotechnological routes (Gao, Ma, & Xu, 2011).

Drug Synthesis and Medical Applications

Levulinic acid (LEV), a biomass-derived key building block chemical, shares functional similarities with 2-(3-Hydroxypiperidin-1-yl)propanoic acid. Its derivatives are pivotal in synthesizing various value-added chemicals, playing a versatile and cost-effective role in drug synthesis. LEV and its derivatives' flexibility and unique properties, such as acting as linkers or forming medicinally active functional groups, highlight the potential of similar hydroxycarboxylic acids in the field of medicine (Zhang et al., 2021).

Environmental Management and Pollution Control

Compounds like 2-(3-Hydroxypiperidin-1-yl)propanoic acid can play a significant role in environmental management, particularly in pollution control. Phenoxy herbicides, which include derivatives of hydroxycarboxylic acids, have been studied extensively for their sorption to soil, organic matter, and minerals. Understanding their sorption mechanisms is crucial for managing and mitigating environmental pollution caused by these compounds (Werner, Garratt, & Pigott, 2012).

Propiedades

IUPAC Name |

2-(3-hydroxypiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(8(11)12)9-4-2-3-7(10)5-9/h6-7,10H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVZGNGETOPZSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Hydroxypiperidin-1-yl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

![Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B1444800.png)